Buddlejasaponin IV

Catalog No.
S578601
CAS No.
139523-30-1
M.F
C48H78O18
M. Wt
943.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buddlejasaponin IV

CAS Number

139523-30-1

Product Name

Buddlejasaponin IV

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

InChI

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1

InChI Key

IRJDRINEGANBIK-ARKKLDSOSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O

Synonyms

buddlejasaponin IV

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Anti-inflammatory Effects

Studies suggest that Buddlejasaponin IV possesses anti-inflammatory properties. Research has shown that it can:

  • Inhibit the production of inflammatory mediators: Buddlejasaponin IV has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages, which are cells involved in the inflammatory response .
  • Suppress the NF-κB pathway: This pathway plays a crucial role in inflammation. Buddlejasaponin IV has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes .

Buddlejasaponin IV is a natural triterpene saponin compound isolated from the plant Pleurospermum kamtschatidum. This compound has garnered attention for its significant anti-inflammatory and cytotoxic properties. The structure of Buddlejasaponin IV features a unique arrangement of sugar moieties attached to a triterpene backbone, which contributes to its biological activities. It is primarily studied for its effects on various inflammatory pathways and its potential applications in cancer treatment.

That are crucial for its biological activity. Notably, it inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are key enzymes in the inflammatory response. The compound achieves this by blocking the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins 1-beta and 6. This inhibition leads to a decrease in nitric oxide and prostaglandin E2 production in macrophages exposed to lipopolysaccharide, demonstrating its role in modulating inflammatory signaling pathways .

Buddlejasaponin IV exhibits a range of biological activities:

  • Anti-inflammatory Effects: It significantly reduces pro-inflammatory cytokine production and the expression of related enzymes, thereby mitigating inflammation .
  • Cytotoxicity: The compound has shown cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis in immortalized human oral keratinocytes. This process involves the activation of p53 and changes in mitochondrial dynamics, such as cytochrome c release .
  • Analgesic Properties: Buddlejasaponin IV has demonstrated analgesic effects in animal models, indicating its potential use in pain management .

The synthesis of Buddlejasaponin IV can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Pleurospermum kamtschatidum using solvents like methanol or ethanol. This method typically includes maceration or reflux extraction followed by purification techniques such as chromatography.
  • Semi-synthetic Modifications: Researchers may also employ semi-synthetic approaches where modifications are made to naturally occurring saponins to enhance their bioactivity or solubility.

Studies have indicated that Buddlejasaponin IV interacts with multiple molecular targets:

  • Nuclear Factor-kappa B Pathway: It inhibits the activation of this pathway, leading to reduced expression of pro-inflammatory cytokines .
  • Cyclins and Cell Cycle Regulators: In cancer cells, Buddlejasaponin IV affects the levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase .
  • Apoptotic Pathways: It induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, highlighting its multifaceted mechanism of action against cancer cells .

Buddlejasaponin IV shares similarities with other triterpene saponins but is unique due to its specific structural features and biological activities. Here is a comparison with some similar compounds:

Compound NameSourceBiological ActivityUnique Features
Buddlejasaponin IVPleurospermum kamtschatidumAnti-inflammatory, cytotoxicStrong NF-kB inhibition
Ginsenoside Rg3Panax ginsengAnti-cancer, neuroprotectivePromotes apoptosis via different pathways
Oleanolic acidVarious plantsAnti-inflammatory, hepatoprotectiveCommonly found in many plants
DiosgeninDioscorea speciesAnti-inflammatory, steroid precursorUsed as a starting material for synthesis

Buddlejasaponin IV’s distinct ability to inhibit specific inflammatory pathways while also inducing apoptosis sets it apart from these other compounds, making it an attractive candidate for further research in therapeutic applications.

XLogP3

0.9

Dates

Last modified: 08-15-2023

Explore Compound Types